Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrobenzamido group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The thiazole ring and phenyl group contribute to the compound’s ability to penetrate bacterial cell membranes and reach its targets.
Comparison with Similar Compounds
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives:
2-(4-Aminophenyl)benzothiazole: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(4-nitrobenzamido)-4-(p-tolyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS No. 312604-96-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Thiazole Ring Formation : A suitable α-haloketone is reacted with thiourea under basic conditions to form the thiazole ring.
- Introduction of Nitrobenzamido Group : A nucleophilic substitution reaction introduces the nitrobenzamido group by reacting nitrobenzoyl chloride with an amine on the thiazole ring.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound shows promising antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes and disruption of cell membranes, leading to cell death .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by modulating specific signaling pathways .
- Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
The mechanism of action for this compound involves several biochemical interactions:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to bacterial growth inhibition .
- Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate bacterial cell membranes, facilitating its antimicrobial effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-6-4-3-5-7-12)20-19(28-16)21-17(23)13-8-10-14(11-9-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFKYDMUFHZVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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